molecular formula C8H4ClFN2 B038228 2-Chloro-6-fluoroquinazoline CAS No. 113082-27-2

2-Chloro-6-fluoroquinazoline

Cat. No. B038228
M. Wt: 182.58 g/mol
InChI Key: XYJZACFROUOTDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives are synthesized through various methods, often involving cyclization reactions, chlorination, and nucleophilic substitution. A notable method for synthesizing similar compounds includes the reaction of amino benzoic acid and urea through cyclization, followed by specific substitutions to introduce fluorine and chlorine atoms into the quinazoline ring (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including those with chloro and fluoro substitutions, has been elucidated using techniques such as X-ray crystallography. These studies reveal the orthorhombic system of crystals and detail the three-dimensional stacking of molecules, which is crucial for understanding the compound's interactions and reactivity (Cai et al., 2019).

Chemical Reactions and Properties

Quinazoline compounds undergo various chemical reactions, including regioselective substitutions, which are pivotal in modifying their chemical structure for specific applications. Such modifications can lead to the synthesis of biologically active derivatives, showcasing the versatility of the quinazoline scaffold (Kim et al., 2003).

Scientific Research Applications

  • Cancer Treatment : 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline is found to inhibit lung cancer cell proliferation by forming a three-dimensional structure through weak N-H...N hydrogen bonding (Cai et al., 2019).

  • Antimicrobial and Antiviral Agents : Some novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines show potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus (Marvadi et al., 2019).

  • Epidermal Growth Factor Receptor Inhibitors : Derivatives of 4-(Halogenoanilino)-6-bromoquinazolines, specifically the 2-(4-fluorophenyl) substituted ones, show potential as inhibitors in this category (Mphahlele et al., 2017).

  • Fluorophores and Antioxidants : 2-(2-carboxyphenylamino)-4-methylquinolines IIa-IIIc synthesized in studies show promise as efficient fluorophores and antioxidants for various biological systems (Aleksanyan & Hambardzumyan, 2013).

  • Human Serum Albumin Interaction : Fluorodihydroquinazolin derivatives can bind to human serum albumin, inducing conformation changes and quenching its intrinsic fluorescence (Wang et al., 2016).

  • Agricultural Chemistry : Novel derivatives bearing the 6-fluoroquinazolinyl moiety show promising antibacterial and antifungal activities, offering potential as bactericide candidates (Ding et al., 2021).

  • Chemosensors : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and binds it, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antifungal and Antibacterial Study : Fluoroquinolone-based 4-thiazolidinones show promising antifungal and antibacterial activities with potential applications in pharmaceuticals and cosmetics (Patel & Patel, 2010).

Safety And Hazards

2-Chloro-6-fluoroquinazoline is classified as harmful . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

2-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJZACFROUOTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591580
Record name 2-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroquinazoline

CAS RN

113082-27-2
Record name 2-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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